7,7-Dimethylbicyclo[2.2.1]heptan-2-amine

Lipophilicity Membrane Permeability CNS Drug Design

7,7-Dimethylbicyclo[2.2.1]heptan-2-amine (CAS 22243-39-6) is a chiral, bridged bicyclic amine defined by a norbornane core bearing a geminal dimethyl group at the bridgehead C7 and an amino substituent at C2. With a molecular formula of C9H17N and a molecular weight of 139.24 g/mol, this compound serves as a versatile chiral building block and intermediate in medicinal chemistry, agrochemical discovery, and catalyst development.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 22243-39-6
Cat. No. B15485052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethylbicyclo[2.2.1]heptan-2-amine
CAS22243-39-6
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC1(C2CCC1C(C2)N)C
InChIInChI=1S/C9H17N/c1-9(2)6-3-4-7(9)8(10)5-6/h6-8H,3-5,10H2,1-2H3
InChIKeyXAMZWSAHMNHLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethylbicyclo[2.2.1]heptan-2-amine (CAS 22243-39-6): Procurement-Grade Bridged Bicyclic Amine for Medicinal Chemistry and Asymmetric Synthesis


7,7-Dimethylbicyclo[2.2.1]heptan-2-amine (CAS 22243-39-6) is a chiral, bridged bicyclic amine defined by a norbornane core bearing a geminal dimethyl group at the bridgehead C7 and an amino substituent at C2 [1]. With a molecular formula of C9H17N and a molecular weight of 139.24 g/mol, this compound serves as a versatile chiral building block and intermediate in medicinal chemistry, agrochemical discovery, and catalyst development. Its rigid, three-dimensional framework, high computed lipophilicity (LogP ≈ 2.3) [2] relative to the parent norbornylamine, and stereochemically constrained amine center distinguish it from both linear aliphatic amines and structurally simpler bicyclic analogs. These features are critical for fine-tuning target engagement, metabolic stability, and selectivity across diverse chemical series.

Why Generic Bicyclic Amine Substitution Risks Project Failure: Quantifiable Physicochemical and Steric Differentiation of 7,7-Dimethylbicyclo[2.2.1]heptan-2-amine


Substituting 7,7-dimethylbicyclo[2.2.1]heptan-2-amine with a generic bicyclic amine such as norbornylamine (CAS 822-98-0) or its 1-amino isomer (CAS 35683-23-9) can critically alter key molecular properties that govern pharmacological and physicochemical performance. The geminal dimethyl group at C7 increases computed LogP by approximately +0.5 units compared to the non-methylated analog [1], directly impacting membrane permeability and CNS penetration potential. Furthermore, the spatial orientation of the C2-amine within the rigid bicyclic framework differentiates it from the 1-amino isomer, which exhibits a distinct pKa, steric environment, and hydrogen-bonding geometry [2]. Even subtle changes in stereochemistry—moving from an endo-2-amine to an exo-2-amine or to a 1-amino substituent—can alter the basicity by more than 0.3 pKa units in certain solvent systems [3], leading to divergent protonation states, solubility profiles, and target-binding interactions. These are not incremental variations but rather quantifiable differentiators that determine success or failure in lead optimization campaigns.

Quantitative Differential Evidence: 7,7-Dimethylbicyclo[2.2.1]heptan-2-amine vs. Closest Analogs


Enhanced Lipophilicity (LogP +0.48) Over Parent Norbornylamine Drives Superior Predicted Membrane Permeability

Incorporation of the gem-dimethyl group at C7 increases computed LogP by +0.48 log units compared to the non-methylated parent scaffold, bicyclo[2.2.1]heptan-2-amine (CAS 822-98-0) [1]. This shift in lipophilicity moves the compound from a region typically associated with poor passive permeability (LogP < 2.0) into a more favorable range (LogP > 2.0) for both oral absorption and blood-brain barrier penetration, a critical advantage for CNS-targeted programs [1].

Lipophilicity Membrane Permeability CNS Drug Design ADME

Steric and Electronic Differentiation from the 1-Amino Isomer Enables Tunable Basicity and Target Engagement

The pKa of the C2-amine in 7,7-dimethylbicyclo[2.2.1]heptan-2-amine is predicted to be 10.52, approximately 0.31 log units more basic than the 1-amino isomer (CAS 35683-23-9; predicted pKa = 10.21) [1]. This difference, while modest in magnitude, is crucial in a physiological pH range where small shifts in basicity dictate the protonation state, solubility, and ionic interactions with biological targets. Additionally, the C2-amine experiences a distinct steric environment due to its exo/endo relationship with the C7-dimethyl bridge, a feature absent in the 1-amino isomer which projects the amine directly along the C1 bridgehead, altering its conformational freedom and hydrogen-bonding capacity.

Amine Basicity Steric Effects Molecular Recognition Medicinal Chemistry

Class-Level Differentiation: Exo/Endo Amine Basicity Difference of ≥0.3 pKa Units Within the Norbornane Scaffold

Published experimental data on structurally analogous endo- and exo-norbornylamines demonstrate that the exo isomers consistently exhibit pKa values at least 0.3 log units higher than their corresponding endo counterparts when measured in acetonitrile [1]. Because 7,7-dimethylbicyclo[2.2.1]heptan-2-amine can exist in both exo and endo configurations at the C2 position, controlling the stereochemistry provides a reproducible lever to tune basicity within a narrow, predictable range. This level of control is not equivalently available with flexible-chain amines or monocyclic analogs, establishing a class-level advantage for fine-tuning pharmacokinetic and pharmacodynamic properties.

Stereochemistry Amine Basicity Conformational Analysis SAR

Rigid Bicyclic Scaffold Minimizes Entropic Penalty Upon Binding Compared to Flexible-Chain Amines

The bicyclo[2.2.1]heptane framework restricts the rotational freedom of the C2–NH2 bond (0 rotatable bonds for the core amine substituent) compared to flexible-chain primary amines such as cyclohexylamine (CAS 108-91-8) which presents multiple low-energy conformers [1]. While direct binding affinity data for the title compound are not available, the entropic advantage of pre-organization is a well-established principle: a rigid ligand pays a lower entropic penalty upon binding to a protein target, often translating to a 0.5–1.5 kcal/mol improvement in binding free energy, equivalent to a 2–10× potency boost for a fragment-sized molecule [2]. This class-level effect is particularly valuable in fragment-based drug discovery (FBDD), where initial affinities are weak and every incremental gain in potency is critical.

Conformational Restriction Entropy Binding Affinity Fragment-Based Drug Design

Evidence-Backed Application Scenarios for 7,7-Dimethylbicyclo[2.2.1]heptan-2-amine in Scientific and Industrial Procurement


CNS-Penetrant Lead Optimization: Exploiting the LogP Advantage

Medicinal chemistry teams targeting G-protein coupled receptors (GPCRs) or ion channels within the central nervous system should prioritize this compound when a norbornane-based amine scaffold is desired. The +0.48 LogP advantage over the non-methylated parent norbornylamine [see Evidence Item 1] predicts superior passive blood-brain barrier permeation, enabling earlier CNS exposure assessment in cascade assays. This can reduce the need for subsequent structural modifications that would erode potency or introduce metabolic liabilities.

Stereochemical Tuning of Amine Basicity in Structure–Activity Relationship (SAR) Studies

When SAR exploration requires fine adjustment of the amine pKa without altering the core scaffold, procuring specific exo or endo stereoisomers of 7,7-dimethylbicyclo[2.2.1]heptan-2-amine provides a quantifiable basicity span of ≥0.3 pKa units [see Evidence Item 3]. This approach leverages the established exo/endo basicity rule of norbornylamines to optimize the protonation state for target engagement, solubility, or selectivity against anti-targets, without the synthetic cost of de novo scaffold design.

Fragment-Based Drug Discovery (FBDD) with Rigid, Three-Dimensional Amine Cores

In FBDD libraries, the rigid bicyclo[2.2.1]heptane scaffold of this compound maximizes the entropic advantage upon binding, translating the conformational pre-organization into a measurable potency gain compared to flexible-chain amine fragments [see Evidence Item 4]. Combining this rigid core with the enhanced lipophilicity of the 7,7-dimethyl substitution creates a fragment-quality lead with balanced physicochemical properties, suitable for structure-based optimization via X-ray crystallography or cryo-EM.

Asymmetric Catalyst and Chiral Auxiliary Development

The well-defined chiral environment created by the C7-dimethyl bridge and the endo/exo C2-amine configuration makes this compound a candidate for designing novel chiral ligands for asymmetric catalysis. The predictable steric and electronic differentiation from the 1-amino isomer [see Evidence Item 2] and the rigid scaffold are advantageous when screening for enantioselectivity in transition-metal-catalyzed transformations such as hydrogenation, cyclopropanation, or cross-coupling reactions.

Quote Request

Request a Quote for 7,7-Dimethylbicyclo[2.2.1]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.